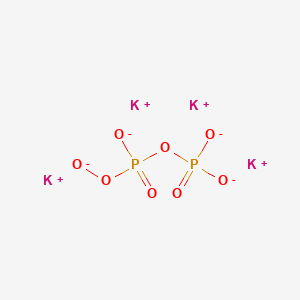

Potassium peroxydiphosphate

Description

Propriétés

Numéro CAS |

15593-49-4 |

|---|---|

Formule moléculaire |

H4KO8P2 |

Poids moléculaire |

233.07 g/mol |

Nom IUPAC |

tetrapotassium;[oxido(oxidooxy)phosphoryl] phosphate |

InChI |

InChI=1S/K.H4O8P2/c;1-9(2,3)7-8-10(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

JGIBKGGJODGZMF-UHFFFAOYSA-N |

SMILES canonique |

[O-]OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |

Synonymes |

potassium peroxydiphosphate tetra-K-peroxydiphosphate tetrapotassium peroxydiphosphate |

Origine du produit |

United States |

Thermal Decomposition Kinetics of Potassium Peroxydiphosphate: Mechanistic Insights and Application Workflows

Executive Summary

Potassium peroxydiphosphate ( K4P2O8 , abbreviated as PDP) is a highly stable, water-soluble peroxy salt that serves as a potent free-radical initiator and oxidizing agent. While structurally analogous to potassium persulfate ( K2S2O8 ), PDP exhibits superior thermal stability and unique pH-dependent reactivity[1]. This makes it exceptionally valuable for high-temperature phase-transfer polymerizations, complex C-H activation workflows (such as the direct sulfonation of methane to methanesulfonic acid), and the synthesis of advanced hydrogels for targeted drug delivery[1][2].

Understanding the thermal decomposition kinetics of PDP is critical for researchers and drug development professionals. Precise kinetic control allows scientists to optimize radical flux, maximize reaction yields, and prevent premature polymer chain termination during active pharmaceutical ingredient (API) encapsulation.

Mechanistic Principles of Thermal Decomposition

The thermal decomposition of PDP is fundamentally driven by the homolytic cleavage of the peroxide (O-O) bond. In aqueous media, this kinetic pathway is tightly regulated by the concentration of hydrogen ions ( H+ ).

-

Acid-Catalyzed Protonation: In acidic environments, the stable P2O84− anion undergoes rapid, reversible protonation to form active species such as H3P2O8− and H4P2O8 . These protonated intermediates weaken the O-O bond, lowering the activation energy required for cleavage[3].

-

Rate-Determining Homolysis: The application of thermal energy (typically 40 °C – 70 °C) induces the rate-determining homolytic cleavage of the protonated peroxy bond, yielding highly reactive phosphate radicals ( ∙PO42− or ∙H2PO4 )[3].

-

Radical Propagation vs. Termination: In the presence of a monomer or substrate, these radicals initiate propagation. In the absence of a substrate, they undergo recombination or hydrolysis, ultimately yielding orthophosphoric acid ( H3PO4 ) and oxygen gas ( O2 )[4].

Pathway Visualization

Mechanistic pathway of K4P2O8 thermal decomposition and subsequent radical generation.

Kinetic Parameters & Quantitative Data

The self-decomposition of PDP in aqueous sulfuric acid follows first-order kinetics with respect to both the oxidant and the acid concentration . The table below summarizes the consensus kinetic and thermodynamic parameters derived from Eyring and Arrhenius plots[3].

| Kinetic Parameter | Observed Value / Range | Experimental Conditions |

| Reaction Order (PDP) | 1.0 (First-order) | [H+]=0.2–1.0 M , μ=1.4 M |

| Reaction Order ( H+ ) | 1.0 (First-order) | [PDP]=0.01–0.05 M |

| Activation Energy ( Ea ) | 80 – 95 kJ/mol | Aqueous H2SO4 , 40 – 70 °C |

| Enthalpy of Activation ( ΔH‡ ) | 75 – 90 kJ/mol | Derived via Eyring equation |

| Entropy of Activation ( ΔS‡ ) | -40 to -60 J/K·mol | Suggests a highly ordered transition state |

Experimental Workflows & Protocols

To accurately harness PDP in drug formulation or chemical synthesis, its decomposition kinetics must be empirically verified. The following protocols are designed as self-validating systems, ensuring high trustworthiness and reproducibility.

Protocol 1: Aqueous Decomposition Kinetics via Iodometry

This protocol tracks the concentration of unreacted PDP over time to derive the first-order rate constant ( k ) .

-

Step 1: Solution Preparation: Prepare a 0.05 M solution of K4P2O8 in 0.5 M H2SO4 .

-

Causality: The high, constant concentration of H2SO4 ensures the reaction remains pseudo-first-order with respect to PDP, simplifying the extraction of the rate constant.

-

-

Step 2: Thermal Equilibration: Place the reaction flask in a precision-thermostated water bath set to 50 °C (± 0.1 °C). Allow 15 minutes for thermal equilibration before initiating the timer ( t=0 ).

-

Step 3: Aliquot Sampling & Quenching: At predetermined intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot and immediately discharge it into a flask containing 10 mL of ice-cold 10% Potassium Iodide (KI) solution.

-

Causality & Self-Validation: Dropping the temperature instantly halts the thermal homolysis of PDP. Simultaneously, the KI chemically quenches the active peroxy species, converting them quantitatively into stable iodine ( I2 ). Performing a t=0 control titration validates the exact initial concentration, serving as an internal standard for the decay curve.

-

-

Step 4: Titration: Titrate the liberated I2 with standardized 0.01 M Sodium Thiosulfate ( Na2S2O3 ) using a starch indicator until the blue color disappears. Plot ln([PDP]t/[PDP]0) versus time to calculate k .

Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the exact onset temperature of O-O bond cleavage in the solid state, which is critical for safe storage and handling during pharmaceutical manufacturing.

-

Step 1: Sample Preparation: Dry 5.0 mg of K4P2O8 under a high vacuum at 25 °C for 24 hours to remove surface moisture.

-

Step 2: Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard.

-

Self-Validation: Running an empty aluminum pan as a blank baseline prior to the sample run ensures that any instrumental thermal drift is subtracted out. This guarantees that the observed exotherm is strictly from the PDP decomposition.

-

-

Step 3: Thermal Ramping: Place the sample in the DSC and ramp the temperature at 10 °C/min from 25 °C to 300 °C under a continuous Nitrogen ( N2 ) purge (50 mL/min).

-

Causality: An inert N2 atmosphere prevents secondary exothermic oxidation reactions between the generated radicals and ambient oxygen, ensuring the integrated exotherm accurately reflects the pure O-O bond homolysis.

-

-

Step 4: Data Analysis: Identify the sharp exothermic peak (typically > 200 °C in the solid state) and integrate the area under the curve to calculate the enthalpy of decomposition ( ΔHdecomp ).

Applications in Drug Development & Synthesis

The unique thermal decomposition kinetics of PDP make it an initiator of choice in several advanced pharmaceutical and chemical engineering applications:

-

Stimuli-Responsive Microgels: In the development of targeted anti-cancer drug delivery systems, PDP is used to initiate the graft copolymerization of poly(vinyl caprolactam) onto sodium alginate . Because PDP decomposes at a controlled rate at 65 °C, it provides a steady flux of primary free radicals. This prevents the premature termination of growing polymer chains, resulting in microgels with high encapsulation efficiency for drugs like 5-Fluorouracil[4].

-

Direct Sulfonation of Methane: In industrial chemical synthesis, PDP is utilized as a radical initiator for the direct sulfonation of methane to methanesulfonic acid (MSA) . Its high thermal stability allows the reaction to proceed at 95 °C. At this temperature, traditional initiators like K2S2O8 decompose too rapidly, releasing excess O2 that acts as a radical scavenger and inhibits the reaction[1]. PDP's slower, controlled decomposition kinetics bypass this limitation, significantly increasing the yield of MSA[1].

References

-

Kinetics of self-decomposition of peroxydiphosphate in aqueous sulphuric acid medium. Maruthamuthu, P., & Santappa, M. (1976). Indian Journal of Chemistry. NIScPR Online Periodical Repository. URL: [Link]

-

Kinetic Study of the Reaction of Peroxydiphosphate with Iodide. Indelli, A., & Bonora, P. L. (1966). Journal of the American Chemical Society. ACS Publications. URL:[Link]

-

Synthesis and Characterization of biodegradable Poly (Vinyl caprolactam) grafted on to sodium alginate and its microgels for controlled release studies of an anticancer drug. Journal of Applied Pharmaceutical Science (2013). URL: [Link]

-

Direct Sulfonation of Methane at Low Pressure to Methanesulfonic Acid in the Presence of Potassium Peroxydiphosphate as the Initiator. Mukhopadhyay, S., et al. (2003). Organic Process Research & Development. ACS Publications. URL:[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and Chemical Bonding of Potassium Peroxydiphosphate (K₄P₂O₈)

Executive Summary Potassium peroxydiphosphate (K₄P₂O₈) is a potent oxidizing agent and a key precursor in the synthesis of other peroxyphosphates. Its efficacy and stability are fundamentally governed by its three-dimensional atomic arrangement and the nature of its covalent and ionic bonds. This technical guide provides a comprehensive analysis of the crystal structure and bonding of K₄P₂O₈, designed for researchers, scientists, and professionals in drug development and materials science. We delve into the synthesis and crystallization, elucidate the monoclinic crystal structure as determined by X-ray diffraction, and explore the intricate bonding within the peroxydiphosphate anion ([P₂O₈]⁴⁻), including the critical peroxide linkage. This document integrates detailed experimental protocols, quantitative data, and spectroscopic characterization to offer a complete scientific portrait of this important inorganic compound.

Introduction

Overview of Peroxydiphosphates

Peroxydiphosphates are a class of inorganic compounds characterized by a peroxide (-O-O-) bridge connecting two phosphate (PO₄) tetrahedra. The general formula for the anion is [P₂O₈]⁴⁻. These compounds are noted for their strong oxidizing capabilities, which are harnessed in various chemical applications. The stability and reactivity of peroxydiphosphate salts are influenced by the counter-ion and the specific solid-state structure adopted. Potassium peroxydiphosphate is among the most common and stable salts of this class, serving as a benchmark for structural and chemical studies.

Significance and Applications of K₄P₂O₈

K₄P₂O₈ is a valuable peroxygen compound, though its commercial availability has been historically limited by challenges in producing a pure, fluoride-free product.[1] It functions as a powerful oxidizing agent and a polymerization initiator in organic synthesis.[2][3] Furthermore, it is the primary starting material for preparing other alkali metal peroxodiphosphates through metathesis reactions.[4][5] Its utility extends to the preparation of peroxymonophosphate, a highly reactive oxidizing species with significant biological relevance, capable of inactivating protein tyrosine phosphatases (PTPs) far more effectively than hydrogen peroxide.[6] Understanding its crystal structure is therefore paramount for controlling its synthesis, improving its stability, and tailoring its reactivity for specific applications.

Synthesis and Crystallization

Electrolytic Synthesis

The formation of the P-O-O-P linkage in peroxydiphosphate is an oxidative process that is not readily achieved by conventional chemical oxidants. The most effective and common method for synthesizing K₄P₂O₈ is the electrolysis of a concentrated aqueous solution of potassium phosphate.[4] This process involves the anodic oxidation of phosphate ions, leading to the coupling of two phosphate radicals to form the peroxydiphosphate anion.

Causality: The application of an external electric potential provides the necessary energy to overcome the activation barrier for the oxidation of phosphate ions at the anode surface. Additives like potassium fluoride were historically used to improve efficiency, though fluoride-free methods have since been developed to avoid product contamination, as fluoride is toxic and corrosive.[1][7]

Experimental Protocol: Fluoride-Free Electrolytic Synthesis

This protocol is adapted from established electrolytic methods for producing high-purity K₄P₂O₈.[1]

Materials:

-

Potassium Phosphate (dibasic, K₂HPO₄)

-

Potassium Hydroxide (KOH)

-

Potassium Nitrate (KNO₃)

-

Deionized water

-

Platinum foil anode

-

Zirconium or stainless steel cathode

-

Electrolytic cell with a diaphragm (e.g., porous ceramic)

-

DC Power Supply

-

Chiller/cryostat for temperature control

Procedure:

-

Prepare the Anolyte: Create a concentrated aqueous solution of potassium phosphate. A typical composition is a 2 to 4 M solution of phosphate ions with a K:P atomic ratio between 2.5:1 and 3.0:1. This can be achieved by dissolving K₂HPO₄ and KOH in deionized water.

-

Add Supporting Electrolyte: Add potassium nitrate (KNO₃) to the anolyte to a final concentration of at least 0.15 M. The nitrate ion is critical for the process and helps facilitate the desired oxidation pathway.[1]

-

Set up the Electrolytic Cell: Assemble the cell with the platinum anode and the cathode separated by a diaphragm. The anolyte is placed in the anode compartment.

-

Control Temperature: Cool the anolyte to between 15°C and 30°C using a chiller. Maintaining a low temperature is crucial to minimize the thermal decomposition of the peroxydiphosphate product.

-

Electrolysis: Apply a DC potential to achieve an anode current density between 0.05 A/cm² and 0.2 A/cm². Perform the electrolysis for several hours. The K₄P₂O₈ product will precipitate out of the solution as a white solid.

-

Product Recovery: Separate the precipitated K₄P₂O₈ crystals from the mother liquor by filtration.

-

Purification: Wash the crystals with cold deionized water to remove residual electrolytes and dry under vacuum. For higher purity, recrystallization can be performed.

Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for definitive structural analysis. The methanol diffusion method is a reliable technique for this purpose.[4]

Procedure:

-

Prepare a concentrated aqueous solution of the synthesized K₄P₂O₈ powder.

-

Place the solution in a small beaker or vial.

-

Place this container inside a larger, sealed jar containing a reservoir of methanol.

-

Allow the methanol vapor to slowly diffuse into the aqueous solution over several days at room temperature.

-

As the methanol reduces the solubility of K₄P₂O₈ in the water, single crystals will form.

-

Carefully harvest the crystals for analysis.

Synthesis and Crystallization Workflow

Caption: Workflow for K₄P₂O₈ synthesis and single crystal growth.

Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a single crystal, one can construct a detailed model of the unit cell, including bond lengths, bond angles, and the overall packing of ions. The structural data for K₄P₂O₈ was determined using this method.[4]

Crystallographic Data for K₄P₂O₈

The crystal structure of anhydrous potassium peroxydiphosphate has been resolved and its key parameters are summarized below.[4]

| Parameter | Value |

| Chemical Formula | K₄P₂O₈ |

| Formula Weight | 346.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9041(15) |

| b (Å) | 10.254(2) |

| c (Å) | 7.356(2) |

| β (°) | 99.05(3) |

| Volume (ų) | 439.79(18) |

| Z (Formula units/cell) | 2 |

The Unit Cell and Ionic Packing

The monoclinic unit cell of K₄P₂O₈ contains two formula units. The structure is built from K⁺ cations and [P₂O₈]⁴⁻ anions. The peroxydiphosphate anion is located on a crystallographic inversion center, which imposes a centrosymmetric conformation on the P-O-O-P bridge. The potassium ions occupy general positions within the unit cell, creating a three-dimensional ionic lattice.

Coordination Environment of Potassium Ions

Unlike the highly regular coordination seen in some simple salts, the K⁺ ions in K₄P₂O₈ exhibit irregular coordination.[4] This means they are surrounded by oxygen atoms from neighboring peroxydiphosphate anions at a variety of distances and geometries. This irregularity is common in complex crystal structures where the cation size and the complex shape of the anion do not permit simple, high-symmetry packing arrangements. The K-O interactions are primarily electrostatic (ionic) in nature, holding the anionic units together in the crystal lattice.

Chemical Bonding in the Peroxydiphosphate Anion [P₂O₈]⁴⁻

The chemical properties of K₄P₂O₈ are dominated by the structure and bonding within the [P₂O₈]⁴⁻ anion. This anion is composed of two tetrahedral PO₄ groups linked by a peroxide bond.

Molecular Geometry of the Anion

The anion features two phosphorus atoms, each tetrahedrally coordinated to four oxygen atoms. One oxygen atom from each phosphate unit participates in the central peroxide bridge, while the other three are terminal oxygen atoms.

Caption: Structure of the [P₂O₈]⁴⁻ anion with key bond highlighted.

Key Bond Lengths and Angles

The structural integrity and reactivity of the anion are defined by its bond metrics. The data below, derived from X-ray crystallography, provides insight into the nature of the covalent bonds.[4]

| Bond | Average Bond Length (Å) | Description |

| O–O (peroxide) | 1.49(1) | The central, reactive single bond. |

| P–O (bridging) | Typically ~1.60-1.65 | Connects phosphorus to the peroxide bridge. |

| P–O (terminal) | Typically ~1.50-1.55 | Shorter and stronger due to higher bond order. |

(Note: Specific P-O bond lengths for K₄P₂O₈ are not detailed in the primary abstract but are inferred from typical values in diphosphate structures. The terminal P-O bonds exhibit partial double-bond character.)

The Peroxide (O-O) Bond

The O-O single bond is the most notable feature of the peroxydiphosphate anion. With a length of approximately 1.49 Å, it is consistent with a typical peroxide linkage and is significantly longer than the O=O double bond in molecular oxygen (~1.21 Å).[4] This bond is relatively weak, making it the site of chemical reactivity. It is responsible for the compound's strong oxidizing properties, as it can be cleaved to generate highly reactive oxygen species.

The Phosphate (P-O) Linkages

The bonding within the phosphate groups is complex. The P-O bonds to the bridging peroxide oxygens are longer and weaker than the bonds to the terminal oxygens. The terminal P-O bonds have significant π-character, which can be described by resonance structures or molecular orbital theory involving d-orbital participation from phosphorus.[8] This results in a bond order greater than one, leading to shorter, stronger bonds. The tetrahedral geometry around each phosphorus atom is slightly distorted due to the different electronic nature of the bridging and terminal oxygen atoms.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the bonds.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by measuring their characteristic vibrational frequencies. For the [P₂O₈]⁴⁻ anion, key vibrational modes include:

-

ν(O-O) Stretch: The O-O stretching vibration is a key diagnostic feature. In peroxodisulfate (S₂O₈²⁻), a related anion, this mode appears in the 800-830 cm⁻¹ region of the Raman and IR spectra.[9] A similar range would be expected for peroxydiphosphate.

-

ν(P-O) Stretches: The spectra are typically dominated by strong bands corresponding to the symmetric and asymmetric stretching modes of the terminal PO₃ groups (in the 950-1200 cm⁻¹ range) and the P-O bridging bonds (at lower frequencies).

-

Deformation Modes: Bending and torsional modes (δ(O-P-O), δ(P-O-O)) occur at lower wavenumbers.

Expertise: The presence of a distinct ν(O-O) band in the vibrational spectrum provides direct evidence for the peroxide linkage, complementing the bond length data from XRD. The number and position of the P-O stretching bands can also give information about the symmetry of the anion in the crystal.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an exceptionally useful technique for characterizing phosphorus-containing compounds in solution. Since phosphorus has a spin of ½ and is 100% abundant, ³¹P NMR provides sharp signals with high sensitivity. For K₄P₂O₈, ³¹P NMR would show a single resonance, confirming the presence of a single, symmetrical phosphorus environment.[6][10] This technique is invaluable for assessing the purity of a sample, as common phosphate impurities (like orthophosphate or diphosphate) would produce distinct signals at different chemical shifts.

Conclusion

The solid-state structure of potassium peroxydiphosphate (K₄P₂O₈) is defined by a monoclinic crystal lattice (space group P2₁/c) composed of irregularly coordinated K⁺ cations and centrosymmetric [P₂O₈]⁴⁻ anions.[4] The anion's key feature is the peroxide bridge (O-O bond length ≈ 1.49 Å) linking two phosphate tetrahedra, which is the source of its potent oxidizing capabilities.[4] The covalent bonding framework is further characterized by distinct, distorted tetrahedral geometries around the phosphorus atoms, with shorter terminal P-O bonds and longer bridging P-O bonds. This detailed structural and bonding knowledge, established through X-ray diffraction and supported by spectroscopic methods, is fundamental to understanding the compound's stability, reactivity, and potential in synthetic and materials science applications.

References

-

Oeckler, O., & Montbrun, L. (n.d.). Crystal Structures of Alkali Metal Peroxodiphosphates. ResearchGate. [Link]

- Mucenieks, P. R. (1971). Manufacture of crystalline potassium peroxydiphosphate.

-

Lo, A. S., & Toste, F. D. (2010). Biologically Relevant Chemical Properties of Peroxymonophosphate (=O3POOH). Journal of the American Chemical Society. [Link]

-

Materials Project. (n.d.). KH₂PO₄ (mp-23959). Materials Explorer. [Link]

-

Naumov, D. Y., et al. (1997). Redetermination of the crystal structure of potassium peroxodisulfate (K2S2O8). Journal of Structural Chemistry. [Link]

-

Mack, H., & Oberhammer, H. (1992). The vibrational spectra of a simple peroxide: FC(O)OOC(O)F. Journal of Molecular Structure. [Link]

- Parker, V. D. (1986). Electrolytic process for manufacturing pure potassium peroxydiphosphate.

-

Runtai Chemical. (2025). Application of Potassium Peroxymonosulfate/China High Quality PMS. [Link]

-

Ortiz-Quiñonez, J.-L., et al. (2018). ON THE NATURE OF KH2PO4 HIGH-TEMPERATURE PHASES. REVISTA MEXICANA DE FÍSICA. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium peroxydiphosphate. PubChem. [Link]

-

Simons, J. (2009). Nature of PO Bonds in Phosphates. The Journal of Physical Chemistry A. [Link]

-

Smerigan, P. A., et al. (2018). Elucidating Polyphosphate Anion Binding to Lanthanide Complexes Using EXAFS and Pulsed EPR Spectroscopy. Inorganic Chemistry. [Link]

-

Xu, J., et al. (2023). Anion optimization for bifunctional surface passivation in perovskite solar cells. Nature Materials. [Link]

-

Maarouf, I., & Oulmekki, A. (2017). A Combined Crystal-Structural, IR, Raman and 31P NMR Spectroscopy of a new iron phosphate FePb2(P2O7)(PO4). Journal of Materials and Environmental Sciences. [Link]

-

de Vries, K. J., & Giesbers, P. J. (1969). The thermal decomposition of potassium and sodium-pyrosulfate. Journal of Inorganic and Nuclear Chemistry. [Link]

-

Karagyozova, S., et al. (2002). Synthesis, vibrational spectra, and structure of divalent metal peroxodisulfates. Zeitschrift für anorganische und allgemeine Chemie. [Link]

-

Griffith, W. P., & Wickins, T. D. (1968). Studies on transition-metal peroxy-complexes. Part VI. Vibrational spectra and structure. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium peroxydisulfate. [Link]

-

Nemeth, B., et al. (2020). Assignment of peroxydisulfate ion vibrational modes (cm−1) in the IR and Raman spectra of compound 1. ResearchGate. [Link]

-

Shi, J., et al. (2025). Synthesis, vibrational spectra, and structure of a new polymorph of potassium peroxodicarbonate K2[C2O6]. ResearchGate. [Link]

-

Feng, H., et al. (2018). Thermal Stability and Decomposition Kinetics of AgO Submicron Particles Prepared by Potassium Persulfate Oxidation. Materials Science. [Link]

-

Abdi-Jalebi, M., et al. (2019). Cation and anion immobilization through chemical bonding enhancement with fluorides for stable halide perovskite solar cells. Pure. [Link]

-

Li, Y., et al. (2026). The Effect of Potassium Superoxide (KO2) Surface Symmetry on Its Thermal Decomposition: Insights from First-Principles and Experimental Analyses. MDPI. [Link]

Sources

- 1. US4626326A - Electrolytic process for manufacturing pure potassium peroxydiphosphate - Google Patents [patents.google.com]

- 2. Potassium peroxodisulfate puriss. p.a., ACS reagent, = 99.0 RT 7727-21-1 [sigmaaldrich.com]

- 3. Potassium peroxydisulfate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. US3607142A - Manufacture of crystalline potassium peroxydiphosphate - Google Patents [patents.google.com]

- 8. simons.hec.utah.edu [simons.hec.utah.edu]

- 9. researchgate.net [researchgate.net]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

Aqueous Stability and Degradation Kinetics of Potassium Peroxydiphosphate (K4P2O8): A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Potassium peroxydiphosphate (KPDP, K4P2O8 ) is a potent, water-soluble, and non-hygroscopic peroxo salt utilized extensively as an oxidizing agent, polymerization initiator, and active pharmaceutical ingredient in oral care formulations. Unlike hydrogen peroxide, KPDP offers superior shelf-life and controlled reactivity. However, its stability in aqueous solutions is highly dependent on pH, temperature, and the presence of trace transition metals.

As a Senior Application Scientist, I have designed this guide to decode the thermodynamic and kinetic parameters governing KPDP degradation. By understanding the causality behind its hydrolysis and homolysis, formulation chemists can engineer highly stable aqueous systems. Furthermore, this document provides a self-validating experimental protocol to accurately quantify KPDP kinetics in real-world drug development scenarios.

Structural Thermodynamics and Speciation

The stability of KPDP is fundamentally dictated by its acid-base speciation. Peroxodiphosphoric acid ( H4P2O8 ) is a tetrabasic acid. The first two deprotonations are highly favorable (pKa1 < 1, pKa2 < 1), while the third and fourth occur at mildly acidic to neutral pH ranges (pKa3 ≈ 5.2, pKa4 ≈ 7.7)[1][2].

Causality of pH Dependence: At pH levels below 7.0, the protonation of the bridging peroxy oxygen or the terminal phosphate oxygen weakens the P–O–P and O–O linkages. The electrophilic character of the phosphorus atom increases, making it highly susceptible to nucleophilic attack by water. Conversely, at an alkaline pH (> 9.5), the molecule exists almost exclusively as the fully deprotonated P2O84− anion. The dense negative charge cloud sterically and electronically shields the peroxy bridge from nucleophilic hydrolysis, resulting in exceptional kinetic stability[2][3].

Mechanistic Pathways of Degradation

KPDP undergoes degradation via two primary pathways depending on the environmental triggers: acid-catalyzed hydrolysis and thermal homolysis.

-

Acid-Catalyzed Hydrolysis: In acidic media (e.g., 1 M HClO4 ), the H3P2O8− and H2P2O82− species undergo rapid cleavage at the P–O–P bond. This yields one equivalent of peroxymonophosphate (PMP, PO53− ) and one equivalent of orthophosphate ( PO43− )[4]. PMP is a highly reactive intermediate that further hydrolyzes to hydrogen peroxide ( H2O2 ) or degrades in the presence of trace metals[4].

-

Thermal Homolysis: At elevated temperatures (> 60°C), the O–O peroxy bond undergoes homolytic cleavage to generate two highly reactive phosphate radical anions ( PO4∙− ), which subsequently abstract hydrogen from the solvent to form orthophosphate.

-

Trace Metal Catalysis: Transition metals, particularly Cu(II) and Fe(II), severely compromise KPDP stability by catalyzing decomposition via an inner-sphere electron transfer mechanism[1][2].

Chemical degradation pathways of potassium peroxydiphosphate in aqueous media.

Quantitative Stability Profiles

The table below synthesizes the degradation kinetics of KPDP across various environmental conditions, highlighting the critical need for alkaline formulation strategies.

| pH Range | Temperature | Predominant Species | Estimated Stability / Half-Life | Primary Degradation Pathway |

| < 2.0 (Strong Acid) | 50°C | H4P2O8 / H3P2O8− | < 1 hour[4] | Rapid hydrolysis to PMP |

| 4.0 - 6.0 (Weak Acid) | 25°C | H2P2O82− / HP2O83− | Moderate (Days) | Slow hydrolysis to PMP |

| 9.5 - 10.5 (Alkaline) | 25°C | P2O84− | > 4 months (0% active O2 loss)[3] | Highly stable; minimal degradation |

| 9.5 - 10.5 (Alkaline) | 50°C | P2O84− | ~6 months (3% active O2 loss)[3] | Slow thermal homolysis |

| > 8.0 with Cu²⁺/Fe²⁺ | 25°C | Metal-Ligand Complex | Minutes to Hours[1] | Inner-sphere electron transfer |

Self-Validating Experimental Protocol: Kinetic Evaluation of KPDP

To accurately determine the shelf-life of a KPDP-based formulation, researchers must distinguish between intact peroxydiphosphate, its intermediate peroxymonophosphate, and total active oxygen.

Trustworthiness Principle: Relying solely on titration can yield false positives because both KPDP and PMP contain active oxygen. The following protocol utilizes an orthogonal, self-validating system: Iodometry quantifies total oxidative capacity, while 31P NMR confirms the structural integrity of the phosphorus species.

Step-by-Step Methodology

Step 1: Matrix Preparation & Demetallation

-

Prepare 100 mM buffer solutions (e.g., pH 4.0 acetate, pH 10.0 carbonate).

-

Causality Rule: Pass all buffers through a Chelex-100 resin column prior to use. Trace metals (Cu/Fe) catalyze the homolytic cleavage of the peroxy bond[1]. Demetallation ensures the measured kinetics reflect intrinsic hydrolysis rather than catalytic interference.

Step 2: Initiation & Thermal Control

-

Dissolve purified KPDP to a final concentration of 50 mM in the demetallated buffers.

-

Aliquot the solutions into sealed, UV-protected vials (to prevent photo-induced homolysis) and submerge them in thermostated water baths at 25°C, 50°C, and 70°C.

Step 3: Precision Quenching

-

At predetermined intervals ( t=0,1h,4h,24h,7d ), withdraw 1.0 mL aliquots.

-

Causality Rule: Immediately inject the aliquot into 1.0 mL of ice-cold D2O (for NMR) or ice-cold quenching buffer. The rapid temperature drop arrests thermal degradation, effectively "freezing" the kinetic profile for accurate downstream measurement.

Step 4: Orthogonal Quantification

-

Method A (Total Active Oxygen via Iodometry): Add excess KI and a catalytic amount of ammonium molybdate to the quenched aliquot. (Catalysis is required because KPDP reacts sluggishly with iodide alone). Titrate the liberated I3− with standard sodium thiosulfate.

-

Method B (Speciation via 31P NMR): Acquire quantitative 31P NMR spectra of the D2O -quenched samples. Integrate the distinct resonances for P2O84− (approx. 0 to -2 ppm), PO53− (approx. -5 ppm), and PO43− (approx. 0 to 2 ppm) to determine the exact molar ratios of degradation products[4].

Self-validating experimental workflow for KPDP stability and speciation analysis.

Formulation Strategies for Drug Development

For drug development professionals formulating oral care products or topical oxidants, maintaining KPDP stability requires a triad approach:

-

Alkaline Buffering: Always formulate KPDP in a buffered matrix with a pH between 9.5 and 10.5. At this pH, the retention of active oxygen is maximized[3].

-

Chelation: Incorporate strong chelating agents (e.g., EDTA or phytic acid) to sequester adventitious iron or copper ions introduced during manufacturing[1].

-

Moisture Control: While KPDP is non-hygroscopic in its solid state, minimizing free water activity ( aw ) in semi-solid formulations (like toothpastes) further depresses the rate of background hydrolysis.

Sources

standard redox potential of potassium peroxydiphosphate in acidic media

The Redox Chemistry of Potassium Peroxydiphosphate in Acidic Media: A Technical Guide for Advanced Oxidation and Drug Development

As a Senior Application Scientist specializing in advanced oxidation processes (AOPs) and xenobiotic degradation, I frequently encounter the limitations of conventional oxidants like hydrogen peroxide or peroxydisulfate. When targeting highly recalcitrant active pharmaceutical ingredients (APIs) or complex organic matrices, we require an oxidant with a superior thermodynamic driving force. Potassium peroxydiphosphate ( K4P2O8 ), particularly when activated in acidic media, serves as a formidable, non-oxygen-regenerable oxidant.

This whitepaper dissects the thermodynamic grounding, speciation, and causal mechanisms of potassium peroxydiphosphate in acidic environments, providing self-validating protocols for its synthesis and analytical quantification.

Thermodynamic Grounding & Speciation

The oxidative power of peroxydiphosphate (PDP) is fundamentally dictated by its standard reduction potential and its protonation state. In alkaline or neutral media, the tetra-anion ( P2O84− ) is kinetically sluggish. However, in acidic media, protonation of the peroxy bridge weakens the O-O bond, unlocking its full oxidative capacity.

The standard reduction potential of peroxydiphosphate is 2.07 V vs. NHE [1][2]. This makes it a stronger thermodynamic oxidant than peroxydisulfate ( S2O82− , 2.01 V) and peroxymonosulfate ( HSO5− , 1.82 V). Furthermore, the homolytic or catalytic cleavage of PDP in acidic conditions yields the phosphate radical ( H2PO4∙ ), which possesses an exceptionally high redox potential of 2.65 V vs. NHE [3].

Quantitative Data: Thermodynamics and Equilibria

To predict the behavior of PDP in drug degradation assays, we must understand its acid-base equilibria. Peroxydiphosphoric acid ( H4P2O8 ) is a tetrabasic acid. The first two protons are highly acidic, meaning that at pH 1.0–2.0, the dominant species are H2P2O82− and H3P2O8− [6].

Table 1: Comparative Standard Reduction Potentials of Peroxy Oxidants | Oxidant Species | Formula | Standard Redox Potential (V vs. NHE) | | :--- | :--- | :--- | | Phosphate Radical | H2PO4∙ | 2.65 V | | Peroxydiphosphate | P2O82− (Acidic) | 2.07 V | | Peroxydisulfate | S2O82− | 2.01 V | | Peroxymonosulfate | HSO5− | 1.82 V | | Hydrogen Peroxide | H2O2 | 1.76 V |

Table 2: Acid Dissociation Constants of Peroxydiphosphoric Acid at 25°C [6] | Equilibrium Step | Dissociation Constant ( Ka ) | Calculated pKa | | :--- | :--- | :--- | | H4P2O8⇌H3P2O8−+H+ | 2.0 dm3 mol−1 | -0.30 | | H3P2O8−⇌H2P2O82−+H+ | 0.30 dm3 mol−1 | 0.52 | | H2P2O82−⇌HP2O83−+H+ | (6.6±0.3)×10−6 dm3 mol−1 | 5.18 | | HP2O83−⇌P2O84−+H+ | (2.1±0.1)×10−8 dm3 mol−1 | 7.68 |

Mechanistic Pathways & Causal Analysis

In acidic media, the degradation of target substrates by PDP rarely proceeds via direct bi-molecular electron transfer due to spin restrictions and electrostatic repulsion. Instead, the reaction is driven by transition metal catalysis .

When we introduce trace amounts of Ag(I) into an acidic PDP system, we observe a massive acceleration in oxidation kinetics. The causality behind this lies in the Ag(I)/Ag(II) redox cycle. Ag(I) complexes with the protonated peroxydiphosphate ( H2P2O82− ), facilitating a 1-electron transfer that generates the highly reactive Ag(II) intermediate and a phosphate radical ( H2PO4∙ ). Both Ag(II) and H2PO4∙ then rapidly attack the target API via hydrogen abstraction or direct electron transfer (ET).

Fig 1: Ag(I)-catalyzed oxidation mechanism of peroxydiphosphate in acidic media.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical variable is controlled by an internal feedback loop or a parallel blank assay.

Protocol 1: Electrochemical Synthesis of Potassium Peroxydiphosphate

While PDP is utilized in acidic media for oxidation, its synthesis must occur in alkaline media to prevent the premature hydrolysis of the peroxy bond during electrolysis [5].

Causality Note: Direct electrolysis of phosphate often yields <5% faradaic efficiency due to the parasitic Oxygen Evolution Reaction (OER). By adding nitrate ( NO3− ), we selectively suppress OER at the anode, boosting current efficiency to >30% [5].

-

Electrolyte Preparation: Prepare an anolyte containing 2.4 M K3PO4 and 0.72 M KNO3 . Adjust the pH to 12.8 using concentrated KOH. Prepare a catholyte of 8.26 M KOH.

-

Cell Configuration: Utilize a two-compartment electrochemical cell separated by a Nafion® cation-exchange membrane. Use a Platinum (Pt) or Boron-Doped Diamond (BDD) anode and a Nickel cathode.

-

Electrolysis: Apply a constant potential of ~4.45 V to maintain an anodic current density of 0.15 A/cm² at 30°C.

-

Harvesting: After 150 minutes, collect the anolyte. K4P2O8 can be precipitated by cooling the solution to 0°C or by the slow addition of methanol.

-

Self-Validation (Current Efficiency): Calculate the theoretical yield based on total charge passed ( Q=I×t ). A successful run with nitrate suppression will yield a current efficiency between 30% and 44%. If efficiency drops below 10%, it indicates membrane fouling or insufficient OER suppression.

Protocol 2: Iodometric Determination of Peroxydiphosphate in Acidic Media

Quantifying PDP in an acidic reaction matrix requires overcoming a kinetic barrier. The direct reaction between PDP and iodide ( I− ) is thermodynamically favorable but kinetically hindered. We must introduce Cu(II) or Fe(II) as an electron shuttle [4].

-

Sample Aliquot: Transfer a 10.0 mL aliquot of the acidic PDP reaction mixture (e.g., in 0.5 M H2SO4 ) into an iodine flask.

-

Catalyst & Reagent Addition: Add 20 mL of a 10% (w/v) Potassium Iodide (KI) solution. Immediately add 1.0 mL of 0.01 M CuSO4 (Catalyst).

-

Incubation: Stopper the flask, swirl gently, and store in the dark for 15 minutes. Causality: The Cu(II)/Cu(I) cycle rapidly reduces PDP, quantitatively liberating I2 . Darkness prevents the photo-oxidation of iodide.

-

Titration: Titrate the liberated iodine with standardized 0.05 M Sodium Thiosulfate ( Na2S2O3 ). When the solution turns pale yellow, add 1 mL of 1% starch indicator and titrate until the blue complex turns completely colorless.

-

Self-Validation (Blank Correction): Run a parallel blank containing the acidic medium, KI, and Cu(II) catalyst, but without PDP. Subtract the blank titration volume from the sample volume to account for any dissolved oxygen reacting with the iodide.

References

- Giannakis, S., et al. "Electrochemical abatement of cefazolin: towards a viable treatment for antibiotic-containing urine." University of Torino.

- "Enhancing electrochemical production of peroxophosphates using new boron doped diamond co

- "Direct Observation of the Oxidation of DNA Bases by Phosphate Radical Formed under Radiation: A Model of Backbone-to-base Hole Transfer." PMC.

- "Kinetics and mechanism of the uncatalyzed and silver(I)-catalyzed oxidation of hydrazine with peroxodiphosphate in acetate buffers.

- "US4626326A - Electrolytic process for manufacturing pure potassium peroxydiphosphate.

- "Formation of Peroxodiphosphate by the Copper(II)-Catalyzed Oxidation Reaction of the Phosphinate Ion by the Molecular Oxygen." Oxford Academic.

Decoding the Electron Transfer Kinetics of Potassium Peroxydiphosphate: A Comprehensive Mechanistic Guide

Executive Summary

Potassium peroxydiphosphate ( K4P2O8 , abbreviated as PDP) is a powerful, yet kinetically complex, oxidizing agent. While it is isoelectronic and isostructural with the widely utilized peroxydisulfate ( S2O82− ), PDP possesses a highly favorable standard reduction potential of −2.01 V . However, its application in drug development, organic synthesis, and macromolecular grafting is often complicated by sluggish reaction rates.

As a Senior Application Scientist, understanding the causality behind this kinetic bottleneck is critical. The high charge density of the P2O84− anion necessitates a massive desolvation energy, forcing chemists to rely on specific pH controls, hydrolytic pathways, or transition metal catalysis to facilitate efficient electron transfer (ET). This whitepaper provides an authoritative, in-depth analysis of PDP's ET mechanisms and the validated experimental protocols required to study them.

Physicochemical Profiling & The Desolvation Barrier

The fundamental difference between peroxydisulfate and peroxydiphosphate lies in their electrostatic environments. The fully deprotonated PDP ion carries a −4 charge, compared to the −2 charge of peroxydisulfate.

The Causality of Sluggish Kinetics: According to foundational kinetic studies [1], the high negative charge of PDP results in exceptionally strong solvation by protic solvents (water). For a direct, outer-sphere electron transfer to occur, the oxidant must shed its solvent shell to allow the reductant to approach the peroxide bond. The desolvation energy required for PDP is approximately 11 kcal/mol higher than that of peroxydisulfate. Consequently, direct outer-sphere oxidation of substrates by PDP is characterized by high activation energies and extremely slow rates.

To overcome this, the ET mechanism must pivot to one of three alternative pathways: Acidic Hydrolysis, Metal-Ion Catalysis, or Homolytic Scission.

Figure 1: Divergent electron transfer and activation pathways of Potassium Peroxydiphosphate.

Core Mechanisms of Electron Transfer

Pathway A: Hydrolytic Pre-equilibrium & Indirect Oxidation

Because direct ET is thermodynamically hindered by solvation, PDP often undergoes acid-catalyzed hydrolysis before oxidizing the substrate. In highly acidic media (e.g., perchloric acid), PDP exists predominantly as H3P2O8− and H2P2O82− . The rate-determining step in the oxidation of substrates like bromide is the hydrolysis of PDP into peroxomonophosphate ( H3PO5 ) [2]. Once formed, peroxomonophosphate acts as the active, less-solvated oxidant, rapidly accepting electrons from the substrate.

Pathway B: Inner-Sphere Transition Metal Catalysis (Ag-Catalyzed)

To bypass the desolvation barrier without relying on hydrolysis, trace amounts of Silver(I) ( Ag+ ) are employed as a catalyst. The mechanism operates via an inner-sphere complexation:

-

Complexation: Ag+ coordinates with the phosphate oxygen atoms of PDP, pulling electron density away from the O-O peroxide bond.

-

Rate-Limiting ET: A two-electron (or sequential one-electron) transfer occurs from Ag(I) to the peroxide bond, cleaving it and generating highly reactive Ag(III) or Ag(II) intermediates [3].

-

Substrate Oxidation: The oxidized silver species rapidly strips electrons from the target substrate (e.g., hydrazine, ascorbic acid), regenerating the Ag(I) catalyst.

Pathway C: Radical-Mediated Homolytic Scission

Under thermal ( ≥40∘C ) or photolytic conditions, the O-O bond of PDP undergoes homolytic cleavage to yield two phosphate radical anions ( PO4∙2− ). This highly electrophilic radical initiates chain reactions, abstracting hydrogen atoms or accepting electrons directly from substrates. This pathway is extensively utilized in the graft copolymerization of vinyl monomers onto cellulose or silk [4], as well as in the study of oxidative damage to DNA bases like thymine [5].

Experimental Protocols: Kinetic Tracking of PDP Oxidation

To ensure scientific integrity and trustworthiness, kinetic studies of PDP must utilize a self-validating system. The following protocol leverages the Isolation Method (maintaining the substrate in a ≥10 -fold molar excess) to reduce complex rate laws into a pseudo-first-order dependence on PDP concentration.

Step-by-Step Methodology: Iodometric Quenching Workflow

Rationale for Experimental Choices:

-

Buffer Selection: PDP speciation is highly sensitive to pH. Acetate or perchlorate buffers are mandatory to "lock" the protonation state (e.g., isolating H2P2O82− ), preventing rate fluctuations during the reaction.

-

Ionic Strength Control: Because the reaction involves highly charged ions ( −4 and −2 ), the electrostatic interactions are governed by the Debye-Hückel theory. Adding an inert salt like Na2SO4 ensures the ionic atmosphere remains constant, validating the kinetic constants.

-

Iodometric Quenching: Potassium Iodide (KI) reacts instantaneously with PDP to liberate Iodine ( I2 ). By transferring reaction aliquots into excess KI, the primary ET reaction is immediately "frozen," allowing for precise offline titration.

The Protocol:

-

Preparation: Prepare a 0.01 M solution of K4P2O8 in double-distilled water. Prepare the substrate solution at 0.1 M (10x excess) in the chosen buffer (e.g., 0.1 M Acetate buffer, pH 4.0).

-

Equilibration: Place both solutions in a thermostated water bath at 35.0±0.1∘C for 20 minutes to achieve thermal equilibrium. Add Na2SO4 to the substrate flask to adjust the ionic strength to μ=1.0 M .

-

Initiation: Rapidly transfer the required volume of PDP into the substrate flask and start the chronometer. (If studying catalysis, add 10−4 M AgNO3 to the substrate flask prior to initiation).

-

Quenching: At predetermined time intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot and discharge it into an Erlenmeyer flask containing 10 mL of 10% KI solution and 2 mL of 2 M H2SO4 .

-

Titration: Titrate the liberated iodine against standardized sodium thiosulfate ( Na2S2O3 ) using a starch indicator near the endpoint.

-

Data Validation: Plot ln([PDP]t) versus time. A strictly linear plot self-validates the pseudo-first-order assumption and confirms the absence of autocatalysis.

Figure 2: Step-by-step experimental workflow for kinetic tracking of PDP oxidations.

Quantitative Kinetic Data Summary

The kinetic parameters of PDP oxidation vary drastically depending on the chosen mechanistic pathway. The table below synthesizes benchmark data across different substrates and conditions.

| Oxidant System | Substrate | Catalyst | Dominant Mechanism | Rate Constant / Kinetic Order | Reference |

| K4P2O8 | Tris(1,10-phenanthroline)iron(II) | None | Direct Outer-Sphere ET | First-order in [PDP]; highly sensitive to desolvation | [1] |

| K4P2O8 | Bromide ( Br− ) | None | Rate-limiting Acidic Hydrolysis | k2=2.7×10−4 s−1 (at 45∘C ) | [2] |

| K4P2O8 | Hydrazine ( N2H4 ) | Ag+ | Inner-Sphere Ag(I)/Ag(II) Cycle | Complex fractional order; kobs∝[Ag+] | [3] |

| K4P2O8 | Vinyl Monomers (Grafting) | Heat / Ag+ | Homolytic Scission ( PO4∙2− ) | Order of 0.5 with respect to [PDP] | [4] |

References

-

The Oxidation Reactions of Peroxydiphosphate. I. The Kinetics and Mechanism of the Reaction with Tris (1,10-phenanthroline) iron (II) Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Kinetics and mechanism of oxidations by peroxydiphosphate. 2. Oxidation of bromide in aqueous perchloric acid solution Source: Journal of the Chemical Society, Dalton Transactions (via ResearchGate) URL:[Link]

-

Kinetics and mechanism of the uncatalyzed and silver(I)-catalyzed oxidation of hydrazine with peroxodiphosphate in acetate buffers Source: ResearchGate URL:[Link]

-

Vinyl and Graft Copolymerization Initiated by Potassium Peroxydiphosphate Source: Journal of Macromolecular Science (Taylor & Francis) URL:[Link]

-

Kinetics and mechanism of protection of thymine from phosphate radical anion under anoxic conditions Source: ResearchGate URL:[Link]

A Technical Guide to the Spectroscopic Characterization of Potassium Peroxydiphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize potassium peroxydiphosphate (K₄P₂O₈), a compound of interest for its strong oxidizing properties. As a Senior Application Scientist, the goal of this document is to furnish you with not only the "how" but, more critically, the "why" behind the spectroscopic analysis of this inorganic compound. We will delve into the core methodologies that elucidate its structure and purity, ensuring a foundation of scientific integrity and practical insight.

Introduction to Potassium Peroxydiphosphate: Structure and Significance

Potassium peroxydiphosphate is an inorganic salt characterized by the presence of the peroxydiphosphate anion, [P₂O₈]⁴⁻. This anion features a peroxide (-O-O-) bridge connecting two phosphate groups. This peroxide linkage is the source of its strong oxidizing potential and is a key structural feature that spectroscopic methods aim to confirm and characterize. The accurate characterization of K₄P₂O₈ is paramount for its application in various chemical syntheses and as a potential component in pharmaceutical formulations, where its purity and stability are critical.

The molecular structure of the peroxydiphosphate anion is central to understanding its spectroscopic signature. The arrangement of its atoms and the nature of the P-O and O-O bonds give rise to unique vibrational and electronic properties that can be probed by various spectroscopic techniques.

Caption: Molecular structure of the peroxydiphosphate anion.

Vibrational Spectroscopy: Probing the Molecular Framework

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and overall structure of a molecule. These techniques probe the vibrational modes of the molecule, which are sensitive to the masses of the atoms and the strength of the bonds connecting them.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational transitions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid potassium peroxydiphosphate powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of the IR Spectrum

The IR spectrum of potassium peroxydiphosphate is expected to be dominated by the vibrations of the phosphate groups. Key vibrational modes to look for include:

-

P-O Stretching: Strong absorption bands in the region of 1000-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the P-O bonds in the PO₃ groups.

-

P-O-P Asymmetric Stretch: The vibration of the P-O-P bridge (in this case, P-O-O-P) will also contribute to the complex of bands in the phosphate stretching region.

-

O-O Stretching: The peroxide O-O stretch is often weak in the IR spectrum and can be difficult to observe. Its position can be influenced by the surrounding molecular structure.

-

Bending Modes: Vibrations corresponding to the bending of O-P-O and P-O-O angles occur at lower frequencies, typically below 600 cm⁻¹.

The influence of non-tetrahedral cations on the shape of the spectra and the positions of bands can be analyzed, and the crystalline field splitting effect can be discussed[1].

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule.

Experimental Protocol: Dispersive Raman Spectroscopy

-

Sample Preparation: A small amount of potassium peroxydiphosphate powder is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a laser of a specific wavelength (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.

-

Data Analysis: The spectrum is analyzed for characteristic Raman shifts.

Interpretation of the Raman Spectrum

The Raman spectrum provides valuable information that complements the IR data:

-

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. The symmetric stretching of the P-O bonds will give rise to a strong Raman peak.

-

O-O Stretching: The peroxide O-O stretching vibration, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum, typically appearing in the 800-900 cm⁻¹ region. The observation of this band is a strong indicator of the presence of the peroxide linkage.

-

Phosphate Vibrations: Similar to IR spectroscopy, various P-O stretching and bending modes will be observed. For instance, potassium phosphate has a strong Raman peak in the region of 900–1080 cm⁻¹[2].

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of potassium peroxydiphosphate, allowing for a confident identification of its key structural features.

Caption: Experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Nuclear Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei. For potassium peroxydiphosphate, ³¹P NMR is particularly informative.

³¹P NMR Spectroscopy

Phosphorus-31 has a nuclear spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies[3]. ³¹P NMR provides information about the chemical environment of the phosphorus atoms in the molecule.

Experimental Protocol: Solution-State ³¹P NMR

-

Sample Preparation: A sample of potassium peroxydiphosphate is dissolved in a suitable solvent, typically D₂O, to provide a deuterium lock signal for the NMR spectrometer.

-

Data Acquisition: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer. A proton-decoupled spectrum is typically recorded to simplify the spectrum by removing couplings to any protons.

-

Data Analysis: The chemical shift of the observed phosphorus signal is measured relative to a standard, such as 85% H₃PO₄.

Interpretation of the ³¹P NMR Spectrum

-

Chemical Shift: The chemical shift of the phosphorus signal in the ³¹P NMR spectrum is highly sensitive to its electronic environment. The presence of the electron-withdrawing peroxide group is expected to shift the phosphorus signal to a characteristic chemical shift value. For phosphate groups, the chemical shifts can vary significantly depending on the degree of protonation and the nature of the substituents[4].

-

Single Peak: Assuming the two phosphorus atoms in the peroxydiphosphate anion are chemically equivalent, a single peak is expected in the ³¹P NMR spectrum. The observation of a single, sharp peak is a good indication of the purity of the sample.

-

Impurity Detection: The presence of other phosphorus-containing impurities, such as orthophosphate or pyrophosphate, would give rise to additional peaks in the spectrum at their characteristic chemical shifts, allowing for the assessment of sample purity.

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Region of Interest | Expected Observation for Potassium Peroxydiphosphate |

| Infrared (IR) Spectroscopy | 1000-1200 cm⁻¹ | Strong absorptions due to P-O stretching vibrations. |

| < 600 cm⁻¹ | O-P-O and P-O-O bending modes. | |

| Raman Spectroscopy | 800-900 cm⁻¹ | Characteristic peak for the O-O peroxide stretch. |

| 900-1100 cm⁻¹ | Strong peak for symmetric P-O stretching. | |

| ³¹P NMR Spectroscopy | Varies (ppm) | A single peak at a characteristic chemical shift. |

Safety and Handling Considerations

Potassium peroxydiphosphate is a strong oxidizing agent and should be handled with care.[5][6][7][8][9] It may intensify fire and is harmful if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[5][7][9] Handling should be performed in a well-ventilated area or a chemical fume hood.[5][6][7] It should be stored away from combustible materials.[5][8]

Conclusion

The spectroscopic characterization of potassium peroxydiphosphate through a combination of Infrared, Raman, and ³¹P NMR spectroscopy provides a comprehensive and self-validating system for its identification, structural elucidation, and purity assessment. Each technique offers unique and complementary information, from the vibrational fingerprint of its functional groups to the precise chemical environment of its phosphorus nuclei. This multi-faceted approach ensures a high degree of confidence in the analytical results, which is essential for its application in research, development, and quality control.

References

- Lab Alley. (2025, January 7).

- Merck Millipore.

- Thermo Fisher Scientific. (2010, January 26).

- Fisher Scientific. (2010, January 26).

- PENTA. (2022, September 2).

- ResearchGate. On the top, the experimental full Raman spectrum of K x PPP powder....

- Google Patents. (1971).

- PubChem - NIH.

- PubMed. (2011, August 15).

- MDPI. (2024, December 17). Raman Spectroscopy of Common Fertilizers in Aqueous Solution and Their Detection.

- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- Indian Academy of Sciences.

- RIT Digital Institutional Repository. "Synthesis and Characterization of Potassium Dihydrogen Phosphate (KDP)" by Mufadal Ayubali-Mohamedali.

- PMC.

- MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.

- PMC. (2013, May 17).

- RSC Publishing.

- Benchchem.

- ResearchGate.

- ResearchGate. (2026, February 21). In-depth analysis of potassium peroxysulfate based oxidation of wool fibre by advanced infrared spectroscopy | Request PDF.

- Spectroscopy Online. (2026, March 29). Detection of Chemicals with Standoff Raman Spectroscopy.

- Fritz Haber Institute. (2005, February 9). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase.

- The Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION - Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by–product.

- National Institute of Standards and Technology.

- arXiv. Raman spectra of Nontraditional Compound KO4 and Novel Chemical Reaction of KCl-O2.

- ResearchGate.

- ResearchGate. Assignment of peroxydisulfate ion vibrational modes (cm −1 ) in the IR and Raman spectra of compound 1.

- Organic Chemistry Portal.

Sources

- 1. Infrared spectroscopy of different phosphates structures [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. laballey.com [laballey.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to Potassium Peroxydiphosphate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Powerful Oxidant

In the vast landscape of chemical reagents, potassium peroxydiphosphate (K₄P₂O₈) emerges as a compound of significant interest, particularly for those engaged in cutting-edge research and development. While its close relatives, potassium peroxymonosulfate (Oxone®) and potassium peroxydisulfate, have found widespread use, potassium peroxydiphosphate possesses a unique set of properties that merit a closer examination. This guide is intended to provide a comprehensive technical overview of potassium peroxydiphosphate, moving beyond a simple recitation of facts to offer a deeper understanding of its synthesis, characteristics, and potential applications. As we delve into its physicochemical nature, we will explore the causality behind experimental choices and envision its role in advancing organic synthesis and biochemical investigations.

Core Physicochemical Properties of Potassium Peroxydiphosphate

Potassium peroxydiphosphate is an inorganic compound that exists as a white to off-white crystalline powder or chunks. Its fundamental identity is established by the following identifiers:

The structure of the peroxydiphosphate anion, [P₂O₈]⁴⁻, is characterized by a peroxide (-O-O-) bridge connecting two phosphate groups. This peroxide linkage is the source of its strong oxidizing potential.

Data Presentation: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or chunks | [3] |

| Molecular Weight | 346.34 g/mol | [2] |

| Synonyms | Tetrapotassium peroxydiphosphate, Potassium peroxodiphosphate | |

| Hazard Class | Oxidizer | [1] |

Synthesis of Potassium Peroxydiphosphate: An Electrochemical Approach

The primary method for synthesizing potassium peroxydiphosphate is through the electrolytic oxidation of a potassium phosphate solution. This process, while conceptually straightforward, requires careful control of several parameters to achieve high yield and purity.

Logical Workflow for Electrolytic Synthesis

Caption: Electrolytic synthesis and purification of potassium peroxydiphosphate.

Experimental Protocol: Laboratory-Scale Electrolytic Synthesis

This protocol is a synthesis of information from various patented methods and provides a general framework for the laboratory-scale production of potassium peroxydiphosphate.[4][5]

Materials:

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Potassium fluoride (KF) (optional)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Platinum foil or mesh (anode)

-

Graphite or stainless steel rod (cathode)

-

Divided electrolytic cell (e.g., with a porous diaphragm or ion-exchange membrane)

-

DC power supply

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., ice-water bath)

-

pH meter

Procedure:

-

Electrolyte Preparation:

-

Prepare a concentrated aqueous solution of dipotassium hydrogen phosphate.

-

If used, dissolve potassium fluoride in the phosphate solution. The fluoride ions can improve current efficiency but may require removal in the purification step.

-

Adjust the pH of the solution to between 11.0 and 13.5 using a concentrated solution of potassium hydroxide.[6] This alkaline environment is crucial for the efficient oxidation of phosphate to peroxydiphosphate.

-

-

Electrolysis:

-

Assemble the divided electrolytic cell, placing the platinum anode in the anode compartment and the cathode in the cathode compartment. The division is necessary to prevent the reduction of the newly formed peroxydiphosphate at the cathode.

-

Fill both compartments with the prepared electrolyte solution.

-

Immerse the cell in a low-temperature bath to maintain the temperature between 10°C and 23°C.[1][5] Lower temperatures help to stabilize the peroxydiphosphate product.

-

Connect the electrodes to the DC power supply and apply a constant current density. A typical anode current density is in the range of 0.05 to 0.15 A/cm².[5]

-

Continue the electrolysis for several hours. The progress of the reaction can be monitored by periodically testing for the presence of peroxydiphosphate.

-

-

Product Isolation and Purification:

-

Upon completion of the electrolysis, carefully decant or pump the anolyte (the solution from the anode compartment) into a separate beaker.

-

Potassium peroxydiphosphate is sparingly soluble in the electrolyte solution and will precipitate out, especially upon cooling.

-

Collect the crude precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

-

For higher purity, the crude product can be recrystallized. Dissolve the precipitate in a minimum amount of warm (e.g., 50°C) deionized water, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and dry them in a desiccator or under a stream of dry air.

-

Chemical Properties and Reactivity

The chemical behavior of potassium peroxydiphosphate is dominated by the peroxy linkage, making it a potent oxidizing agent.

Stability in Aqueous Solutions

The stability of the peroxydiphosphate anion in aqueous solution is highly dependent on pH and temperature.

-

Hydrolysis: The peroxydiphosphate ion undergoes hydrolysis, which is the cleavage of the P-O-O-P linkage. This hydrolysis is influenced by the pH of the solution, with different protonated forms of the anion exhibiting different rates of hydrolysis.[5]

-

Thermal Stability: As with most peroxy compounds, the stability of potassium peroxydiphosphate decreases with increasing temperature. In solution, warming can accelerate its decomposition.[7] Solid, dry potassium peroxydiphosphate is more stable but should still be stored in a cool, dry place.

Oxidizing Properties and Redox Potential

While the standard reduction potential for the peroxydisulfate anion (S₂O₈²⁻ / SO₄²⁻) is approximately +2.01 V, indicating its strong oxidizing power, the standard reduction potential for the peroxydiphosphate anion (P₂O₈⁴⁻ / PO₄³⁻) is not as widely reported.[8] However, its reactivity suggests a similarly high oxidizing potential.

The oxidizing strength of peroxydiphosphate can be harnessed in various chemical transformations. Its reactions often proceed via radical or ionic mechanisms, depending on the reaction conditions and the substrate.

Spectroscopic Characterization

The structural features of potassium peroxydiphosphate can be elucidated using various spectroscopic techniques.

-

X-ray Diffraction (XRD): For the crystalline solid, XRD is the definitive technique for determining the crystal structure, including lattice parameters and the arrangement of atoms within the crystal.

Applications in Research and Potential Relevance to Drug Development

While direct applications of potassium peroxydiphosphate in drug delivery systems are not well-documented, its properties as a strong and potentially selective oxidizing agent open up avenues for its use in synthetic organic chemistry, which is the foundation of drug discovery and development. Many oxidizing agents are crucial for introducing or modifying functional groups in the synthesis of complex pharmaceutical molecules.[9]

Potential as a Selective Oxidizing Agent

The reactivity of potassium peroxydiphosphate can be modulated by reaction conditions, offering the potential for selective oxidations. For instance, in the synthesis of drug candidates, the selective oxidation of a specific functional group in the presence of others is a common challenge. The unique electronic and steric properties of the peroxydiphosphate anion may allow it to effect transformations that are difficult to achieve with other oxidants.

Biochemical Investigations

The structural similarity of peroxydiphosphate to pyrophosphate, a key molecule in many biological processes, suggests potential applications in biochemical studies. For example, it could be used as a tool to probe the active sites of enzymes that interact with pyrophosphate. Furthermore, the related compound, peroxymonophosphate, has been shown to be a potent inactivator of protein tyrosine phosphatases, highlighting the potential for peroxy-phosphates to interact with biological systems.[1] This suggests that potassium peroxydiphosphate could be a precursor for generating such reactive species in situ for biochemical research.

Safety and Handling

As a strong oxidizing agent, potassium peroxydiphosphate must be handled with care.

-

Hazards: It may intensify fire and is classified as an oxidizer.[1] Contact with combustible materials should be avoided.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as organic compounds and reducing agents.

Conclusion: A Reagent with Untapped Potential

Potassium peroxydiphosphate represents a powerful yet underutilized tool in the chemist's arsenal. Its strong oxidizing nature, coupled with the potential for tunable reactivity, makes it a compelling candidate for further investigation in both fundamental and applied research. For scientists and professionals in drug development, exploring the synthetic utility of this reagent could lead to novel and more efficient routes to complex pharmaceutical targets. As our understanding of its properties and reactivity grows, so too will its applications in advancing chemical science.

References

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. chem.winthrop.edu [chem.winthrop.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. DK166290B - PROCEDURE FOR THE PREPARATION OF POTASSIUM PEROXYDIPHOSPHATE BY ELECTROLYTIC ROAD - Google Patents [patents.google.com]

- 5. US4626326A - Electrolytic process for manufacturing pure potassium peroxydiphosphate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Peroxydiphosphate (K₄P₂O₈) for Advanced Research Applications

Executive Summary

Potassium peroxydiphosphate (K₄P₂O₈) is a potent, yet often overlooked, inorganic oxidizing agent. Characterized by a peroxide (-O-O-) bridge linking two phosphate units, this compound presents unique reactivity profiles of significant interest to researchers in synthetic chemistry and materials science. While not as ubiquitously employed as its persulfate analogues, a thorough understanding of its properties is crucial for its effective and safe application. This guide provides a comprehensive technical overview of potassium peroxydiphosphate, focusing on its fundamental chemical properties, structural formula, and molecular weight. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may leverage its oxidative capabilities in novel synthetic pathways or material formulations.

Core Compound Identification and Nomenclature

A point of common confusion arises from the nomenclature of potassium peroxydiphosphate. The parent acid, peroxydiphosphoric acid (H₄P₂O₈), is seldom isolated. The commercially available and most frequently referenced compound is the tetrapotassium salt, K₄P₂O₈. It is crucial to distinguish between these two entities, as their molecular weights and properties differ significantly.

| Identifier | Tetrapotassium Peroxydiphosphate | Peroxydiphosphoric Acid |

| Primary Common Name | Potassium Peroxydiphosphate | Peroxydiphosphoric Acid |

| Synonyms | Tetrapotassium peroxydiphosphate, Potassium peroxodiphosphate[1][2] | - |

| CAS Number | 15593-49-4[1][2][3] | 13826-91-0 |

| Molecular Formula | K₄P₂O₈[3][4] | H₄P₂O₈ |

| Molecular Weight | 346.34 g/mol [1][3] | 193.95 g/mol |

| Exact Mass | 345.761667 g/mol [1][2] | 193.93816 g/mol |

This guide will focus exclusively on the tetrapotassium salt (K₄P₂O₈), which is the subject of relevant industrial and research applications.

Structural Elucidation

The defining feature of the peroxydiphosphate anion ([P₂O₈]⁴⁻) is the peroxide linkage between two phosphate tetrahedra.[5] This O-O bond is the source of the compound's strong oxidizing potential. The structure is analogous to the more common peroxydisulfate anion, with phosphorus atoms replacing sulfur.

The crystal structure of K₄P₂O₈ has been determined by X-ray diffraction, revealing a monoclinic system.[5] The mean O–O bond distance is approximately 1.49 Å.[5]

Caption: Structure of the Peroxydiphosphate Anion [P₂O₈]⁴⁻.

Physicochemical and Safety Data

Potassium peroxydiphosphate is a white, crystalline solid that is stable under dry conditions but will decompose upon heating or in aqueous solutions. Its primary hazard is its strong oxidizing nature.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or chunks | [1][2] |

| Solubility | Soluble in water | |

| Stability | Decomposes below 100 °C | |

| GHS Hazard Statements | H272: May intensify fire; oxidizerH301/311/331: Toxic if swallowed, in contact with skin or if inhaledH314: Causes severe skin burns and eye damage | [1][3] |

| Primary Hazard Class | Oxidizer (Division 5.1) | [1] |

Note: Safety data can vary between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material being handled.[6][7][8][9]

Synthesis and Manufacturing Overview

The commercial production of potassium peroxydiphosphate is achieved through an electrolytic process.[4][10] This method avoids the introduction of difficult-to-remove contaminants and allows for the generation of a high-purity product.

Core Principle: The process involves the anodic oxidation of a concentrated aqueous solution of potassium phosphate.

Causality of Experimental Choices:

-

Anode Material: A platinum or other noble metal anode is required because it can withstand the high oxidative potential needed to form the peroxide bond without being consumed in the reaction.[10][11]

-

Electrolyte: An alkaline solution of potassium phosphate, often with additives like potassium fluoride in older methods or nitrate in newer, fluoride-free processes, is used.[4][10] The high concentration of phosphate ions ensures an efficient rate of dimerization at the anode.

-

pH Control: Maintaining the pH between approximately 9.5 and 13.5 is critical.[4][10] This prevents the degradation of the peroxydiphosphate product and optimizes current efficiency.

-

Separation: A diaphragm or membrane is used to separate the anolyte and catholyte, preventing the newly formed peroxydiphosphate from being reduced at the cathode.[10][11]

Caption: Generalized workflow for the electrolytic synthesis of K₄P₂O₈.

Applications in Research and Drug Development

While direct applications in drug development are not widely documented, the utility of potassium peroxydiphosphate can be inferred from its strong oxidizing properties. Its role is primarily as a powerful initiator and oxidizing agent in contexts where persulfates might be used.

-

Polymer Chemistry: As a water-soluble initiator, it can be used for emulsion polymerization to create polymer lattices or hydrogels. For drug development professionals, this is relevant to the synthesis of advanced drug delivery systems, such as polymer nanoparticles or stimuli-responsive gels.

-

Organic Synthesis: It serves as a strong oxidizing agent, capable of participating in various transformations. While less common than potassium peroxydisulfate (K₂S₂O₈), it can be investigated for reactions requiring a potent, two-electron oxidant, such as certain oxidative coupling or hydroxylation reactions.

-